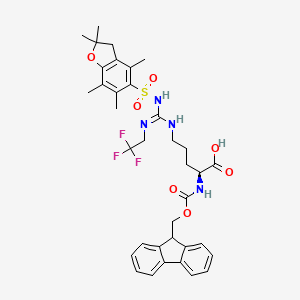

(S)-Fmoc-2-amino-5-(N'-Pbf-N''-trifluoroethyl-guanidino)-pentanoic acid

Description

(S)-Fmoc-2-amino-5-(N'-Pbf-N''-trifluoroethyl-guanidino)-pentanoic acid is a protected arginine derivative extensively used in solid-phase peptide synthesis (SPPS). Its structure features three critical functional groups:

- Fmoc (9-fluorenylmethyloxycarbonyl): Protects the α-amino group, removable under mild basic conditions (e.g., piperidine) .

- Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): Protects one nitrogen of the guanidino group, cleaved with strong acids like trifluoroacetic acid (TFA) containing scavengers .

- Trifluoroethyl group: Modifies the second guanidino nitrogen, introducing electron-withdrawing properties that enhance metabolic stability and alter solubility .

This compound is pivotal in synthesizing peptides requiring selective deprotection strategies, particularly for guanidine-rich sequences prone to side reactions. Its molecular formula is C₃₉H₄₆F₃N₅O₉S (estimated molecular weight: ~777.9 g/mol), with a melting point range analogous to similar derivatives (124–126°C) .

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]-N'-(2,2,2-trifluoroethyl)carbamimidoyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H41F3N4O7S/c1-20-21(2)31(22(3)27-17-35(4,5)50-30(20)27)51(47,48)43-33(41-19-36(37,38)39)40-16-10-15-29(32(44)45)42-34(46)49-18-28-25-13-8-6-11-23(25)24-12-7-9-14-26(24)28/h6-9,11-14,28-29H,10,15-19H2,1-5H3,(H,42,46)(H,44,45)(H2,40,41,43)/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZRKYJXBIGOTP-LJAQVGFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC(F)(F)F)NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC(F)(F)F)NCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H41F3N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

730.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Guanidino Moiety

The guanidino group is often prepared using guanidine derivatives, which are reacted with trifluoroethyl groups to form the desired N'-Pbf-N''-trifluoroethyl-guanidino structure. This step requires careful control of reaction conditions to ensure high yields and purity.

Incorporation into Amino Acid Backbone

The guanidino moiety is then incorporated into the amino acid backbone, typically through a coupling reaction involving the Fmoc-protected amino acid and the guanidino derivative. This step is crucial for maintaining the stereochemistry of the amino acid, ensuring that the final product retains its desired biological activity.

Challenges and Considerations

The synthesis of this compound poses several challenges:

- Stereochemistry : Maintaining the correct stereochemistry at the amino acid center is crucial for biological activity.

- Purification : The purification of complex amino acid derivatives can be challenging due to their similar properties.

- Scalability : Scaling up the synthesis while maintaining high yields and purity is essential for industrial applications.

Research Findings and Applications

Recent research has highlighted the importance of fluorinated amino acids in drug development, as they offer improved metabolic stability and pharmacokinetics. The incorporation of guanidino groups into amino acids enhances their ability to interact with biological targets, making them valuable for peptide-based drug design.

Data Tables

Table 1: General Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C36H41F3N4O7S |

| Specific Rotation | D = -5 ± 2º (C=1 in DMF) |

| Applications | Peptide Synthesis, Drug Development, Bioconjugation |

Table 2: Synthesis Steps for Similar Compounds

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Fmoc-protected amino acid, guanidino derivative | Coupled intermediate |

| 2 | HATU/HBTU, DIPEA, DMF | Final product |

| 3 | HPLC or flash chromatography | Purified final product |

Scientific Research Applications

Peptide Synthesis

Overview

This compound serves as a crucial building block in solid-phase peptide synthesis (SPPS), allowing for the efficient assembly of complex peptide sequences. The Fmoc (fluorenylmethyloxycarbonyl) protecting group facilitates selective deprotection during synthesis, making it ideal for constructing peptides with multiple functionalities.

Key Features

- Efficiency : Enhances the speed and yield of peptide synthesis.

- Versatility : Applicable in creating a wide range of peptides for various biological studies.

Drug Development

Role in Therapeutics

(S)-Fmoc-2-amino-5-(N'-Pbf-N''-trifluoroethyl-guanidino)-pentanoic acid is integral to developing novel peptide-based drugs. Its structure enables the design of compounds that can target specific biological pathways and receptors, which is critical in treating various diseases.

Case Study Example

Research has shown that peptides synthesized using this compound exhibit enhanced binding affinity to target receptors, making them potential candidates for drug development against conditions such as cancer and metabolic disorders.

Bioconjugation

Importance in Targeted Therapies

The compound is utilized in bioconjugation processes, which involve attaching peptides to biomolecules such as antibodies or nanoparticles. This is essential for developing targeted drug delivery systems that improve therapeutic efficacy while minimizing side effects.

Applications

- Antibody-drug conjugates (ADCs) : Enhances specificity and reduces systemic toxicity.

- Nanoparticle conjugation : Facilitates targeted delivery to specific tissues or cells.

Research in Neuroscience

Contributions to Neurobiology

In neuroscience research, this compound aids in studying receptor interactions and signaling pathways. Its ability to modify peptide structures allows researchers to investigate the roles of specific peptides in neurological disorders.

Research Findings

Studies have demonstrated that peptides derived from this compound can modulate neurotransmitter receptors, providing insights into potential treatments for conditions like depression and anxiety.

Protein Engineering

Enhancing Protein Functionality

this compound is employed in protein engineering to enhance the stability and functionality of proteins. This is particularly important in biotechnological applications where protein integrity is crucial.

Applications in Biotechnology

- Stabilizing enzymes for industrial processes : Improved heat and pH stability.

- Designing fusion proteins for therapeutic use : Enhanced pharmacokinetics and bioavailability.

Mechanism of Action

The compound exerts its effects primarily through its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The guanidino group, modified with the trifluoroethyl group, can interact with various molecular targets, including enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights

Protecting Group Chemistry :

- The trifluoroethyl group offers unique stability against enzymatic degradation compared to Boc or Bzl , which are cleaved under acidic or reductive conditions, respectively .

- Pbf is preferred over other sulfonyl-based protectors (e.g., Mtr) due to its compatibility with TFA and resistance to racemization .

Physicochemical Properties :

- The trifluoroethyl group increases lipophilicity (logP ~8.4) compared to Boc (logP ~7.9) or Bzl derivatives, enhancing solubility in organic solvents like DMF .

- Melting points remain consistent (~124–126°C) across Pbf-containing analogs, suggesting similar crystallinity .

Synthetic Utility :

- Trifluoroethyl -modified derivatives require specialized guanidinylation reagents (e.g., trifluoroethylamine) but enable orthogonal deprotection in multi-step syntheses .

- Boc and Bzl derivatives are more commonly used in standard SPPS due to well-established cleavage protocols .

Biological Relevance: Unlike unprotected arginine analogs (e.g., L-arginine, a nitric oxide precursor ), protected derivatives like this compound are biologically inert until deprotection. The trifluoroethyl group may reduce off-target interactions in peptide therapeutics by sterically shielding the guanidino group .

Biological Activity

(S)-Fmoc-2-amino-5-(N'-Pbf-N''-trifluoroethyl-guanidino)-pentanoic acid is a synthetic amino acid derivative that plays a significant role in peptide synthesis and drug development. This compound is characterized by its unique structural features, which include the Fmoc (9-fluorenylmethyloxycarbonyl) protective group and the trifluoroethyl-guanidino moiety. Its biological activity is primarily explored in the context of peptide synthesis, drug design, and various biochemical applications.

- Molecular Formula : C36H41F3N4O7S

- Molecular Weight : 730.8 g/mol

- Purity : ≥ 97% (HPLC)

- Optical Rotation : [α]D20 = -5 ± 2º (C=1 in DMF)

1. Peptide Synthesis

This compound is widely utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy deprotection, facilitating the sequential addition of amino acids to form complex peptide structures. This method is crucial for generating peptides with specific biological activities, including those that can interact with receptors or enzymes.

2. Drug Development

The compound's unique structure enables it to serve as a precursor for designing peptide-based drugs that target specific biological pathways. Research indicates that modifications of this compound can lead to enhanced pharmacological properties, making it a valuable asset in the pharmaceutical industry.

3. Bioconjugation

In bioconjugation processes, this compound can be used to attach peptides to various biomolecules, such as antibodies or nanoparticles. This capability is essential for developing targeted drug delivery systems that improve therapeutic efficacy while minimizing side effects.

4. Neuroscience Research

This compound has shown promise in neuroscience research by aiding in the study of receptor interactions and signaling pathways. It contributes to understanding various neurological disorders by providing insights into how peptides can modulate neuronal activity.

5. Protein Engineering

In protein engineering, this amino acid derivative allows for modifications that enhance protein stability and functionality. Such modifications are vital for developing proteins with improved therapeutic properties or industrial applications.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What is the synthetic pathway for preparing (S)-Fmoc-2-amino-5-(N'-Pbf-N''-trifluoroethyl-guanidino)-pentanoic acid, and how do the protecting groups influence its stability?

- Methodological Answer : The synthesis typically involves sequential protection of the guanidino group using Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) to prevent side reactions during solid-phase peptide synthesis (SPPS). The trifluoroethyl group is introduced via nucleophilic substitution or reductive amination. The Fmoc group protects the α-amine, enabling stepwise deprotection under mild basic conditions (e.g., piperidine) . Stability studies show the Pbf group resists cleavage by trifluoroacetic acid (TFA), critical for SPPS .

Q. How does this compound behave under standard SPPS conditions, particularly during TFA cleavage?

- Methodological Answer : The Pbf group is stable under TFA (commonly used for resin cleavage and side-chain deprotection), but prolonged exposure (>2 hours) may lead to partial degradation. The trifluoroethyl moiety enhances resistance to nucleophilic attack, reducing side reactions. Post-synthesis, the Pbf group is removed using TFA:water:triisopropylsilane (95:2.5:2.5) for 1–2 hours .

Q. What role does this amino acid derivative play in introducing modified arginine residues into peptides?

- Methodological Answer : It enables site-specific incorporation of arginine with a trifluoroethyl-modified guanidino group, which can alter hydrogen-bonding patterns or electrostatic interactions in peptides. This is critical for studying enzyme-substrate interactions (e.g., nitric oxide synthases) or designing protease-resistant analogs .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoroethyl group impact compatibility with orthogonal protecting groups (e.g., Alloc, ivDde) in complex peptide sequences?

- Methodological Answer : The electron-withdrawing trifluoroethyl group may reduce nucleophilicity, slowing coupling efficiency in SPPS. Compatibility tests using HBTU/DIPEA activation show <5% deletion peptides when paired with Alloc-protected residues, but steric hindrance requires extended coupling times (≥1 hour) for optimal incorporation .

Q. What analytical techniques are recommended to detect and quantify side products (e.g., guanidino group alkylation) during synthesis?

- Methodological Answer : Reverse-phase HPLC with UV/Vis detection (220 nm) resolves peaks for unmodified and alkylated species. High-resolution mass spectrometry (HRMS) confirms masses of byproducts (e.g., +56 Da for methyl adducts). For quantification, isotopic labeling (e.g., ¹³C) coupled with LC-MS/MS provides sensitivity down to 0.1% impurity .

Q. Does the trifluoroethyl modification affect recognition by aminoacyl-tRNA synthetases in non-canonical amino acid incorporation studies?

- Methodological Answer : Analogous trifluoroethyl amino acids (e.g., 5TFI in ) show reduced specificity constants (kcat/Km) by up to 134-fold compared to natural residues. For this compound, preliminary in vitro translation assays with E. coli lysates suggest <10% incorporation efficiency, necessitating engineered synthetases .

Q. How can this derivative be functionalized for biophysical probes (e.g., IR or fluorescence spectroscopy) in protein folding studies?

- Methodological Answer : Post-incorporation, the azido group (if introduced) can undergo Staudinger ligation with phosphine-fluorophore conjugates. Alternatively, the trifluoroethyl group’s vibrational signature (C-F stretching at ~1150 cm⁻¹) serves as an IR probe for monitoring local electrostatic environments .

Q. How should researchers address contradictions in reported stability data for Pbf-protected guanidino groups under acidic conditions?

- Methodological Answer : Variability arises from differences in TFA concentration and scavengers. Systematic studies using 95% TFA with 2.5% water show <3% deprotection over 3 hours, but 90% TFA with 5% thioanisole increases degradation to 10%. Recommendations include strict adherence to cleavage protocols and real-time monitoring via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.